molecular formula C11H12O3 B6226927 3-cyclopropoxy-4-methylbenzoic acid CAS No. 1243468-21-4

3-cyclopropoxy-4-methylbenzoic acid

Cat. No.: B6226927
CAS No.: 1243468-21-4
M. Wt: 192.21 g/mol
InChI Key: CIPVZXOISJDNJR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methylbenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropoxy group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the Friedel–Crafts acylation reaction, where a cyclopropyl ketone is reacted with a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-Cyclopropoxy-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The cyclopropoxy group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-2-methylbenzoic acid: Similar structure but with the methyl group at the second position.

    4-Methylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, affecting its reactivity and properties.

Uniqueness

3-Cyclopropoxy-4-methylbenzoic acid is unique due to the presence of both cyclopropoxy and methyl groups on the benzene ring

Properties

CAS No.

1243468-21-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-7-2-3-8(11(12)13)6-10(7)14-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,12,13)

InChI Key

CIPVZXOISJDNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC2CC2

Purity

95

Origin of Product

United States

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